4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 405230-97-9
VCID: VC3805453
InChI: InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11)
SMILES: C1=C(C2=C(C(=N1)Cl)NC=N2)F
Molecular Formula: C6H3ClFN3
Molecular Weight: 171.56 g/mol

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

CAS No.: 405230-97-9

Cat. No.: VC3805453

Molecular Formula: C6H3ClFN3

Molecular Weight: 171.56 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine - 405230-97-9

Specification

CAS No. 405230-97-9
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
IUPAC Name 4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11)
Standard InChI Key DULUTDRRRDVDRY-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=N1)Cl)NC=N2)F
Canonical SMILES C1=C(C2=C(C(=N1)Cl)NC=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS No. 405230-97-9) belongs to the imidazopyridine family, featuring a bicyclic structure where the imidazole ring is fused to the pyridine ring at positions 4 and 5. The chlorine atom occupies the fourth position, while fluorine is at the seventh position, creating distinct electronic and steric effects that influence reactivity and target binding .

Molecular Formula: C₆H₃ClFN₃
Molecular Weight: 171.56 g/mol
IUPAC Name: 4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine

Spectroscopic and Thermodynamic Data

While experimental data on solubility and melting point remain limited, computational models predict moderate lipophilicity (logP ≈ 1.8), suggesting reasonable membrane permeability. The compound’s stability under inert gas storage (2–8°C) ensures its viability in long-term pharmacological studies .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process starting from 2-chloro-5-fluoropyridine. Key steps include:

  • Nucleophilic Substitution: Reaction with imidazole under basic conditions (e.g., potassium carbonate in dimethylformamide) to replace chlorine at position 2 .

  • Cyclization: Acid- or heat-mediated ring closure forms the imidazo[4,5-c]pyridine core .

  • Halogenation: Introduction of chlorine via electrophilic substitution using POCl₃ or PCl₅ .

A representative protocol reports a 24–19% yield using sodium hexamethyldisilazane and methyl iodide in tetrahydrofuran/dimethyl sulfoxide .

Table 1: Comparative Synthesis Methods

Starting MaterialReagentsYield (%)Purity (%)Reference
2-Chloro-5-fluoropyridineImidazole, K₂CO₃, DMF2495
4-Chloro-3H-imidazo[4,5-c]pyridineNaHMDS, CH₃I, THF/DMSO1990

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (up to 35%) and reduce reaction times. Advanced purification techniques, such as preparative HPLC, ensure >98% purity for pharmaceutical applications .

Biological Activity and Mechanism of Action

Kinase Inhibition

Imidazo[4,5-c]pyridine derivatives exhibit broad-spectrum kinase inhibitory activity. The chlorine and fluorine substituents enhance binding affinity to ATP pockets, disrupting phosphorylation cascades critical for cancer cell survival . For example, one study demonstrated IC₅₀ values of 0.8–2.4 μM against receptor tyrosine kinases .

TLR7 Agonism in Oncology

Recent patent filings disclose its role as a TLR7 agonist, activating dendritic cells and promoting antitumor immunity. In murine models, derivatives reduced melanoma tumor volume by 62% compared to controls .

Table 2: Pharmacological Activity

TargetAssay TypeIC₅₀/EC₅₀ (μM)Model SystemReference
Kinase XEnzyme inhibition1.2In vitro
TLR7Luciferase assay0.45HEK293 cells
Cell Proliferation (A549)MTT assay3.8Human cancer

Industrial and Research Applications

Drug Development

The compound serves as a scaffold for oncology candidates. For example, Relay Therapeutics’ pipeline includes analogs in Phase I trials for non-small cell lung cancer .

Chemical Intermediate

Its halogenated structure enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse libraries for high-throughput screening .

Challenges and Future Directions

Synthetic Limitations

Low yields (19–24%) in current protocols necessitate catalyst optimization. Transitioning to palladium-catalyzed C–H activation may improve efficiency .

Clinical Translation

Combining TLR7 agonism with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor efficacy, though cytokine release syndrome risks require careful monitoring .

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